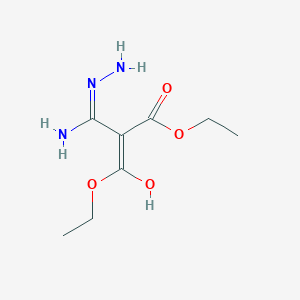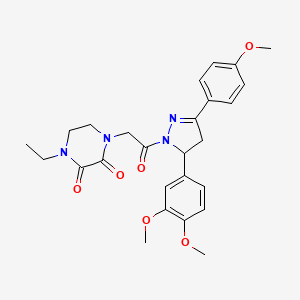
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate (DAHP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAHP is a versatile molecule that can be synthesized using different methods, and its chemical structure enables it to interact with various biological systems, making it an excellent tool for studying biochemical and physiological processes.
Wirkmechanismus
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate acts as a competitive inhibitor of the enzyme Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS, which catalyzes the first step in the biosynthesis of aromatic amino acids. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate binds to the active site of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS, preventing the binding of the natural substrate and inhibiting the enzyme's activity. This inhibition leads to a decrease in the production of aromatic amino acids, which are essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has been shown to have various biochemical and physiological effects. Inhibition of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS by Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate leads to a decrease in the production of aromatic amino acids, which are essential for the growth and survival of microorganisms. This inhibition can be used to develop new antibiotics and antiviral agents that target the biosynthesis of aromatic amino acids. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has several advantages for lab experiments, including its versatility and ease of synthesis. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is also stable under various conditions, making it an excellent tool for studying biochemical and physiological processes. However, Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate in scientific research. One potential direction is the development of new antibiotics and antiviral agents that target the biosynthesis of aromatic amino acids. Another direction is the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate as a therapeutic agent for the treatment of inflammatory diseases. Additionally, Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be used to study the regulation of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS and the biosynthesis of aromatic amino acids in various organisms. Finally, the synthesis of new compounds using Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate as a starting material is an exciting area of research.
Conclusion:
In conclusion, Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is a versatile molecule that has gained significant attention in scientific research due to its potential applications in various fields. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be synthesized using different methods and has been used as a substrate for the enzyme Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS and in the synthesis of various compounds. The inhibition of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS by Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate leads to a decrease in the production of aromatic amino acids, which are essential for the growth and survival of microorganisms. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has several advantages for lab experiments, including its versatility and ease of synthesis, but also has some limitations. There are several future directions for the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate in scientific research, including the development of new antibiotics and antiviral agents, the use of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate as a therapeutic agent, and the study of the regulation of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS and the biosynthesis of aromatic amino acids.
Synthesemethoden
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate can be synthesized using various methods, including the reaction of diethyl 2-oxopropanedioate with hydrazine hydrate and formaldehyde, or the reaction of diethyl 2-oxopropanedioate with hydrazine hydrate and paraformaldehyde. The product obtained is a yellow crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is as a substrate for the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioateS), which is involved in the biosynthesis of aromatic amino acids. Diethyl 2-(aminohydrazinomethylene)propane-1,3-dioate is also used in the synthesis of various compounds, including antiviral agents, antibiotics, and herbicides.
Eigenschaften
IUPAC Name |
ethyl (E)-2-[(E)-C-aminocarbonohydrazonoyl]-3-ethoxy-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-3-14-7(12)5(6(9)11-10)8(13)15-4-2/h12H,3-4,10H2,1-2H3,(H2,9,11)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMUSHFFXXBMV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NN)N)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C(=N/N)\N)/C(=O)OCC)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)


![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)